2-(2-bromo-4-formyl-6-methoxyphenoxy)-N,N-dimethylacetamide

Description

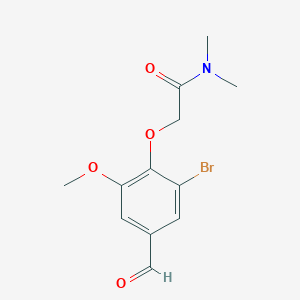

2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N,N-dimethylacetamide is a brominated aromatic acetamide derivative characterized by a phenoxy backbone substituted with a bromine atom at position 2, a formyl group at position 4, and a methoxy group at position 6. The acetamide moiety is N,N-dimethylated, enhancing its solubility in organic solvents. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive formyl group, which allows for further functionalization (e.g., condensation reactions) .

Properties

IUPAC Name |

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO4/c1-14(2)11(16)7-18-12-9(13)4-8(6-15)5-10(12)17-3/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSLLSVWDHNHGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=C(C=C(C=C1Br)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401189708 | |

| Record name | 2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401189708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732291-87-1 | |

| Record name | 2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N,N-dimethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=732291-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401189708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N,N-dimethylacetamide typically involves the following steps:

Bromination: The starting material, 4-formyl-6-methoxyphenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to introduce the bromo group at the 2-position.

Esterification: The brominated product is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the corresponding ester.

Amidation: The ester is subsequently converted to the acetamide by reacting with dimethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: 2-(2-carboxy-4-formyl-6-methoxyphenoxy)-N,N-dimethylacetamide.

Reduction: 2-(2-bromo-4-hydroxymethyl-6-methoxyphenoxy)-N,N-dimethylacetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N,N-dimethylacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N,N-dimethylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and formyl groups can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impact

The following table summarizes key structural analogs and their properties:

Key Observations:

Substituent Effects on Reactivity :

- The formyl group at position 4 is conserved across analogs, enabling Schiff base formation or nucleophilic additions. Ethoxy (6-OCH₂CH₃) vs. methoxy (6-OCH₃) substitutions influence solubility and steric hindrance .

- N-Substituents : N,N-Dimethyl groups (target compound) improve solubility in polar aprotic solvents (e.g., N,N-dimethylacetamide, a common solvent ), whereas aromatic N-substituents (e.g., 2-methylphenyl or phenylethyl) enhance binding affinity in receptor-targeted drug design .

Synthesis and Yield: Analogous compounds in were synthesized via bromoacetyl bromide coupling with amines or phenol derivatives under basic conditions (K₂CO₃, KI), achieving yields of 51–82% . Lower yields (e.g., 51% for compound 32) correlate with steric hindrance from branched N-substituents.

Applications :

- Pharmaceutical Intermediates : Compounds with formyl groups (e.g., target compound) serve as precursors for antimalarial or antiviral agents via hydrazone or imine formation .

- Agrochemicals : Pyrimidine-based analogs (e.g., 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide) are patented as herbicides, highlighting the role of acetamide derivatives in crop protection .

Research Findings and Data

Physicochemical Properties

- Melting Points : Range from 74–84°C for acetamides with simple N-substituents (e.g., N-butyl) . Aromatic N-substituents (e.g., 2-methylphenyl) increase melting points due to crystallinity .

- Optical Activity : Chiral analogs (e.g., compound 32 in ) exhibit significant optical rotation ([α]²²D = +61.1°), relevant for enantioselective synthesis .

Biological Activity

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N,N-dimethylacetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and significant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C15H14BrNO4

- Key Functional Groups : Bromine atom, formyl group, methoxy group, and dimethylacetamide moiety.

The biological activity of this compound is believed to arise from its ability to interact with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the bromine atom may participate in halogen bonding, which can enhance the compound's reactivity and biological interactions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting their growth. The exact mechanism is under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial effects against Staphylococcus aureus and Escherichia coli; demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 2 | Evaluated anticancer activity in vitro on breast cancer cell lines; resulted in a reduction of cell viability by 70% at a concentration of 50 µg/mL after 48 hours. |

| Study 3 | Explored the compound's effect on apoptosis markers in leukemia cells; showed increased levels of caspase-3 activation, indicating apoptotic cell death. |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Antimicrobial Efficacy : The compound demonstrated broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that it effectively inhibits the proliferation of various cancer cell lines while sparing normal cells, suggesting a selective cytotoxic profile.

- Mechanistic Insights : Investigations into its mechanism revealed that it may disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.